Lapaquistat acetate

Vue d'ensemble

Description

L’acétate de lapaquistat, également connu sous le nom de TAK-475, est un candidat médicament hypolipidémiant qui a été développé par Takeda Pharmaceutical Company. Contrairement aux statines, qui inhibent la 3-hydroxy-3-méthylglutaryl coenzyme A réductase, l’acétate de lapaquistat inhibe la squalène synthase, une enzyme en aval dans la voie de biosynthèse du cholestérol. Ce mécanisme unique visait à réduire les effets secondaires en ne perturbant pas la voie du mévalonate, qui est cruciale pour d’autres molécules biochimiques en plus du cholestérol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acétate de lapaquistat implique plusieurs étapes, en commençant par la préparation de la structure de base de la benzoxazépine. Les étapes clés comprennent :

- Formation du cycle benzoxazépine par des réactions de cyclisation.

- Introduction des substituants diméthoxyphényle et chloro.

- Acétylation du cycle pipéridine.

- Estérification finale pour former le dérivé acétate.

Méthodes de production industrielle : La production industrielle de l’acétate de lapaquistat impliquerait probablement l’optimisation de ces étapes de synthèse pour garantir un rendement et une pureté élevés. Cela comprend le contrôle des conditions de réaction telles que la température, le choix du solvant et le temps de réaction pour maximiser l’efficacité et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de lapaquistat subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les réactions de substitution peuvent se produire au niveau des cycles aromatiques ou du cycle pipéridine.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactions d’halogénation ou de nitration peuvent être effectuées à l’aide de réactifs comme le chlore ou l’acide nitrique.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des métabolites hydroxylés, tandis que la réduction peut produire des dérivés désoxygénés .

4. Applications de la recherche scientifique

Chimie : En tant qu’inhibiteur de la squalène synthase, il a été utilisé pour étudier la voie de biosynthèse du cholestérol et sa régulation.

Biologie : La recherche s’est concentrée sur ses effets sur le métabolisme des lipides et son potentiel à réduire les taux de cholestérol chez les modèles animaux.

Médecine : Des essais cliniques ont étudié son efficacité à réduire le cholestérol lipoprotéique de basse densité et son potentiel en tant que traitement de l’hypercholestérolémie.

Applications De Recherche Scientifique

Clinical Trials and Efficacy

Numerous clinical trials have evaluated the efficacy of lapaquistat acetate in lowering LDL-C levels among patients with dyslipidemia. Key findings from these studies include:

- Phase II/III Studies : this compound was shown to significantly reduce LDL-C levels by 18% at a dose of 50 mg and by 23% at 100 mg after 12 weeks compared to placebo . When co-administered with statins, additional reductions in LDL-C were observed.

- Safety Concerns : The development of this compound was halted due to safety issues, particularly concerning hepatotoxicity. In trials, elevated alanine aminotransferase levels were observed in patients receiving higher doses (100 mg), leading to concerns about potential liver damage .

- Comparative Efficacy : While lapaquistat demonstrated efficacy in lowering LDL-C, its effects were considered modest compared to existing therapies such as statins and bile acid sequestrants .

Summary of Clinical Findings

| Study Phase | Dose (mg) | LDL-C Reduction (%) | Safety Issues |

|---|---|---|---|

| Phase II | 50 | 18 | Mild adverse events |

| Phase III | 100 | 23 | Hepatotoxicity concerns |

| Co-administration with Statins | 50/100 | Additional reductions observed | Similar adverse events as statins |

Case Studies

- Statin-Induced Myotoxicity Prevention : A study involving guinea pigs demonstrated that co-administration of this compound with cerivastatin significantly prevented statin-induced myotoxicity, suggesting a protective role against muscle-related side effects typically associated with statin therapy .

- Long-term Safety Studies : Ongoing studies have indicated that lower doses (50 mg) may be well-tolerated over extended periods without significant hepatotoxic effects, although the commercial viability remains questionable due to competition with existing lipid-lowering agents .

Mécanisme D'action

L’acétate de lapaquistat exerce ses effets en inhibant la squalène synthase, une enzyme impliquée dans la conversion du diphosphate de farnésyle en squalène dans la voie de biosynthèse du cholestérol. En inhibant cette enzyme, l’acétate de lapaquistat réduit la synthèse du cholestérol en aval de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase, réduisant ainsi les taux de cholestérol sans affecter la voie du mévalonate .

Composés similaires :

Statines : Inhibent la 3-hydroxy-3-méthylglutaryl coenzyme A réductase.

Squalestatine : Un autre inhibiteur de la squalène synthase avec un mécanisme d’action similaire.

Unicité : L’acétate de lapaquistat est unique en sa capacité à inhiber la squalène synthase sans affecter la voie du mévalonate, ce qui pourrait réduire les effets secondaires associés aux statines. son développement a été interrompu en raison de préoccupations concernant la toxicité hépatique observée lors des essais cliniques .

Comparaison Avec Des Composés Similaires

Statins: Inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase.

Squalestatin: Another squalene synthase inhibitor with a similar mechanism of action.

Uniqueness: Lapaquistat acetate is unique in its ability to inhibit squalene synthase without affecting the mevalonate pathway, potentially reducing side effects associated with statins. its development was halted due to concerns about liver toxicity observed in clinical trials .

Activité Biologique

Lapaquistat acetate, also known as TAK-475, is a squalene synthase inhibitor that has been studied primarily for its potential to lower cholesterol levels in patients with hypercholesterolemia. This compound acts at a distinct point in the cholesterol biosynthesis pathway, offering an alternative mechanism to traditional statins. Despite its promising efficacy in reducing low-density lipoprotein cholesterol (LDL-C), the development of lapaquistat was halted due to safety concerns, particularly regarding hepatotoxicity.

This compound inhibits squalene synthase (SQS), an enzyme critical for cholesterol synthesis. By blocking this enzyme, lapaquistat reduces the production of squalene, a precursor in the cholesterol biosynthetic pathway. This inhibition leads to decreased levels of cholesterol and triglycerides in the plasma, as well as increased expression of LDL receptors, enhancing the clearance of LDL from circulation.

Summary of Clinical Trials

Lapaquistat's efficacy has been evaluated in several clinical trials involving thousands of participants. Key findings from these studies include:

- LDL-C Reduction : In a pooled analysis of 12 clinical trials involving 6,151 patients, this compound at a dose of 100 mg/day resulted in a significant reduction in LDL-C by 21.6% when administered alone and by 18.0% when combined with statins .

- Additional Lipid Parameters : Beyond LDL-C, lapaquistat also significantly lowered total cholesterol (TC), non-HDL cholesterol, apolipoprotein B, and triglycerides compared to placebo or statin monotherapy .

- Inflammatory Markers : The compound also reduced high-sensitivity C-reactive protein (hsCRP), suggesting potential anti-inflammatory effects associated with its lipid-lowering activity .

Table 1: Summary of Clinical Trial Findings

| Study Phase | Dose (mg) | Duration | LDL-C Reduction (%) | Safety Concerns |

|---|---|---|---|---|

| Phase II | 50 | 12 weeks | 18 | Mild |

| Phase III | 100 | 96 weeks | 21.6 | Hepatotoxicity |

| Combination | 100 | Varies | Additional 14-19 | Hepatotoxicity |

Safety Profile

Despite its efficacy, this compound raised significant safety concerns that led to the termination of its clinical development:

- Hepatotoxicity : In trials, patients receiving lapaquistat at doses of 100 mg exhibited elevated alanine aminotransferase (ALT) levels—indicative of liver damage—compared to placebo groups (2.0% vs. 0.3%) and even higher compared to low-dose atorvastatin . Notably, some patients met the criteria for Hy's Law, indicating a serious risk for liver failure.

- Adverse Events : Overall adverse events were more frequent in patients taking lapaquistat compared to those on placebo; however, specific muscle-related side effects were not as prevalent as initially feared .

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

- Study on Efficacy and Safety : A double-blind study assessed lapaquistat at 50 mg versus placebo over a period of 12 weeks, confirming significant LDL-C reduction without major safety issues .

- Long-Term Effects : A long-term study indicated that while lower doses (50 mg) were better tolerated, they did not achieve the same level of LDL-C reduction as higher doses .

Propriétés

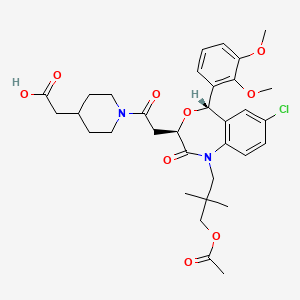

IUPAC Name |

2-[1-[2-[1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLUGNQVANVZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.